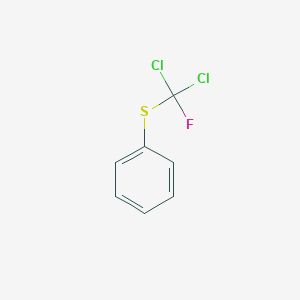
4-Benzyloxynaphthalene-1-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyloxynaphthalene-1-carboxaldehyde is an organic compound with the molecular formula C18H14O2 and a molecular weight of 262.31 g/mol It features a naphthalene ring system substituted with a benzyloxy group at the 4th position and a formyl group at the 1st position
准备方法
Synthetic Routes and Reaction Conditions: 4-Benzyloxynaphthalene-1-carboxaldehyde can be synthesized through various methods. One common approach involves a Friedel-Crafts acylation reaction between naphthalene and 4-benzyloxybenzoyl chloride, followed by a Vilsmeier-Haack formylation to introduce the formyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) for the Friedel-Crafts acylation and a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) for the Vilsmeier-Haack formylation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The benzyloxy group can activate the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization of the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Aldol condensation reagents (e.g., base catalysts), Knoevenagel condensation reagents (e.g., amines)
Major Products:
Oxidation: 4-Benzyloxynaphthalene-1-carboxylic acid
Reduction: 4-Benzyloxynaphthalene-1-methanol
Condensation: Various carbon-carbon bonded products depending on the nucleophile used
科学研究应用
Organic Synthesis: It serves as a useful intermediate or building block in the synthesis of more complex organic molecules.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in the design of biologically active molecules or as a probe in biochemical assays.
Medicinal Chemistry: It may be explored for its potential therapeutic properties or as a precursor in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 4-Benzyloxynaphthalene-1-carboxaldehyde largely depends on its chemical reactivity. The formyl group acts as a reactive electrophile, making the compound suitable for various condensation reactions. The benzyloxy group can activate the aromatic ring towards electrophilic substitution, facilitating further functionalization. These properties enable the compound to participate in a wide range of chemical transformations, making it a versatile tool in organic synthesis.
相似化合物的比较
4-Methoxynaphthalene-1-carboxaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group.
4-Hydroxynaphthalene-1-carboxaldehyde: Similar structure but with a hydroxyl group instead of a benzyloxy group.
4-Benzyloxynaphthalene-2-carboxaldehyde: Similar structure but with the formyl group at the 2nd position instead of the 1st position.
Uniqueness: 4-Benzyloxynaphthalene-1-carboxaldehyde is unique due to the presence of both a benzyloxy group and a formyl group on the naphthalene ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound for various synthetic applications.
属性
IUPAC Name |
4-phenylmethoxynaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-12-15-10-11-18(17-9-5-4-8-16(15)17)20-13-14-6-2-1-3-7-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVHJLATONZLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6316455.png)




![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)








